1,4-Epoxy-1,4-dihydronaphthalene

Descripción

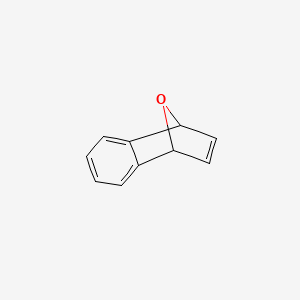

1,4-Epoxy-1,4-dihydronaphthalene (CAS 573-57-9) is a bicyclic epoxide with the molecular formula C₁₀H₈O and a molecular weight of 144.17 g/mol . Its structure features a fused naphthalene ring system with an oxygen bridge at the 1,4-positions, creating two stereocenters . The compound is commercially available as a white crystalline powder (≥98% purity) and serves as a versatile precursor in organic synthesis, particularly in regioselective ring-opening reactions and Diels-Alder cycloadditions .

Key applications include:

Propiedades

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCGDNHAPBZVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C=CC(C2=C1)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972817 | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-57-9 | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Epoxidation of 1,4-Dihydronaphthalene

The most common approach to prepare 1,4-epoxy-1,4-dihydronaphthalene involves the epoxidation of the corresponding 1,4-dihydronaphthalene precursor. This typically proceeds via:

- Reagents: Peracids such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid are used to introduce the epoxide ring across the 1,4-double bond of dihydronaphthalene.

- Conditions: The reaction is generally carried out in an inert solvent like diethyl ether or dichloromethane at low temperatures to control selectivity and yield.

Purification and Isolation

Post-synthesis, the crude product undergoes a series of purification steps to obtain high-purity this compound:

- Dissolution: The crude is dissolved in diethyl ether (Et2O).

- Washing: The organic layer is washed with water to remove acidic impurities.

- Drying: The solution is dried over potassium carbonate (K2CO3) to remove residual moisture.

- Filtration and Evaporation: The drying agent is filtered off, and the solvent is evaporated under reduced pressure (~15 mmHg).

- Recrystallization: The residue is recrystallized from petroleum ether (boiling range 40–60°C).

- Sublimation: Final purification is achieved by slow sublimation at room temperature under vacuum (0.005 mmHg), yielding a crystalline solid.

Alternative Synthetic Routes and Catalytic Methods

Recent research has explored catalytic and functionalization strategies involving this compound, which also provide insights into its preparation:

Lewis Acid-Catalyzed Ring-Opening and Functionalization:

Introduction of Lewis acids (e.g., FeCl3) facilitates ring-opening reactions that can be coupled with nucleophilic additions, effectively modifying the epoxy compound or enabling its synthesis from related precursors.Transition Metal-Catalyzed Synthesis:

Studies have reported Cp*Co(III)-catalyzed C–H activation and cyclization reactions that can indirectly generate derivatives of this compound or related naphthol compounds, indicating synthetic versatility.Substituent Effects:

The presence of substituents at bridgehead positions stabilizes cationic intermediates during ring-opening reactions, which can be exploited to prepare multifunctionalized derivatives, expanding the synthetic toolkit.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Aromatization Reactions

1,4-Epoxy-1,4-dihydronaphthalene can be aromatized to 1-naphthol under acid-catalyzed conditions . Studies have shown that during this aromatization, a hydride shift can occur . For instance, the acid-catalyzed aromatization of [1,4-2H2]-1,4-epoxy-1,4-dihydronaphthalene results in partial retention of deuterium at the 2-position of 1-naphthol .

Cycloaddition Reactions

This compound participates in cycloaddition reactions with N-sulphinylaminoazines . Kinetic investigations indicate that these cycloadditions proceed through a pericyclic mechanism . The cycloadditions of unsymmetrical 2- and 3-(N-sulphinylamino)pyridines are strongly periselective, yielding peri-isomers .

Photolysis Reactions

Derivatives of this compound undergo photolysis to yield various products . Direct photolysis of 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carbonitrile and methyl 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylate in benzene results in indene derivatives . Similarly, the photochemistry of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene derivatives leads to the formation of benzoxepine and indene derivatives .

Reactions with Acids

When treated with hydrochloric acid (HCl) in methanol (MeOH), derivatives of this compound form naphthol derivatives . 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylic acid is notably sensitive to acidic reaction conditions, yielding naphthol and 1,4-addition products .

Conversion to Diepoxides

This compound can be converted into 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene by rats . This conversion also occurs in rat-liver microsomal systems .

Additional Data

| Property | Value |

|---|---|

| Molecular Formula | C10H8O |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |

| Density | 1.207 g/cm3 |

| Boiling Point | 240.5ºC at 760 mmHg |

| Melting Point | 54-56ºC |

| Flash Point | 93ºC |

| Refractive Index | 1.626 |

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Synthesis

- 1,4-Epoxy-1,4-dihydronaphthalene serves as an intermediate in the synthesis of various organic compounds. Its epoxy group is reactive, allowing for further functionalization.

- Case Study : A study published in the Journal of Organic Chemistry discusses the use of methyl-substituted derivatives to synthesize fused bicyclic triazolines and naphthols through water-promoted reactions, showcasing its utility in complex organic synthesis pathways .

-

Photochemistry

- The compound exhibits interesting photochemical properties that make it valuable in the development of photonic materials.

- Case Study : Research on the photochemistry of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene demonstrated its ability to undergo direct irradiation to yield various products, including benzoxepines. This highlights its potential in creating light-responsive materials .

-

Material Science

- Due to its structural properties, this compound is explored for use in polymer chemistry. It can be utilized to enhance the thermal and mechanical properties of polymers.

- Case Study : Investigations into epoxy resins incorporating this compound have shown improved thermal stability and mechanical strength, making it suitable for high-performance applications.

Data Table: Comparative Analysis of Applications

Mecanismo De Acción

The mechanism by which 1,4-epoxy-1,4-dihydronaphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets and pathways, leading to biological responses. The exact molecular targets and pathways involved can vary based on the context of the study.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity in Ring-Opening Reactions

1,4-Epoxy-1,4-dihydronaphthalene exhibits distinct regioselectivity compared to other epoxides. Substituents and catalysts critically influence outcomes:

- Key Insight : FeCl₃ generally outperforms FeBr₃ in yield and selectivity . Electron-withdrawing substituents (e.g., Cl) enhance regioselectivity by stabilizing carbocation intermediates .

Photochemical Rearrangement

Unlike simpler epoxides, this compound undergoes photorearrangement to benzo[f]oxepin , a strained oxepin derivative . This contrasts with 9,10-epoxy-9,10-dihydrophenanthrene , which forms toxic diepoxides in metabolic pathways .

Metabolic Pathways

Metabolic studies in rats reveal differences from other polycyclic epoxides:

- Note: The absence of mercapturic acid conjugates in 1,4-epoxy derivatives suggests alternative detoxification pathways .

Stereochemical Considerations

The stereochemistry of this compound derivatives is critical. For example, 1,4-di-tert-butyl-2,3-epoxy-1,4-dihydronaphthalene adopts a trans configuration confirmed by NMR, contrasting with cis-fused analogs . This stereochemical rigidity impacts reactivity in cycloadditions and ring-opening reactions.

Actividad Biológica

1,4-Epoxy-1,4-dihydronaphthalene is an organic compound characterized by an epoxide ring fused to a naphthalene backbone. Its unique structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₁₀H₈O

- Molecular Weight : 144.17 g/mol

- Melting Point : 54-56°C

- CAS Number : 573-57-9

The biological activity of this compound is largely attributed to its epoxide group, which can react with nucleophilic sites in biological molecules. This reactivity allows the compound to form covalent bonds with proteins and nucleic acids, potentially leading to modulation of various cellular pathways. The compound's ability to interact with specific enzymes and receptors also contributes to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported the compound's inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses significant antimicrobial potential, warranting further investigation into its mechanism and applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary research suggests that it may induce apoptosis in cancer cells through various pathways.

Case Study: Anticancer Mechanism

A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to:

- Inhibition of cell proliferation : A dose-dependent reduction in cell viability was observed.

- Induction of apoptosis : Flow cytometry analysis revealed increased annexin V positivity in treated cells.

- Cell cycle arrest : The compound caused G2/M phase arrest in several cancer cell lines.

The following table summarizes the effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 10 | 30 |

| MCF-7 | 15 | 45 |

| A549 (Lung Cancer) | 20 | 40 |

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,4-Dihydronaphthalene | No epoxide group | Limited biological activity |

| 1,4-Naphthoquinone | Oxidized derivative | Strong anticancer properties |

| 7-Oxabenzonorbornadiene | Structural isomer | Varies; less studied |

This comparison highlights the unique position of this compound within this chemical family due to its epoxide functionality.

Q & A

Q. What are the common synthetic routes for preparing 1,4-Epoxy-1,4-dihydronaphthalene, and how are catalytic methods optimized?

-

Methodological Answer : this compound is typically synthesized via epoxidation of 1,4-dihydronaphthalene derivatives. A key catalytic approach involves iron trichloride (FeCl₃) -mediated Friedel-Crafts arylation, enabling regioselective ring-opening to form biaryls (e.g., yields up to 85% under optimized conditions) . Palladium complexes have also been employed for deoxygenative dimerization, though reaction conditions (e.g., solvent polarity, temperature) critically influence selectivity . For reproducibility, ensure anhydrous conditions and monitor reaction progress via TLC or GC-MS.

-

Table 1 : Catalytic Systems for Ring-Opening Reactions

| Catalyst | Reaction Type | Key Conditions | Yield Range | Reference |

|---|---|---|---|---|

| FeCl₃ | Friedel-Crafts Arylation | CH₂Cl₂, 25°C, 12 h | 70–85% | |

| Pd Complexes | Deoxygenative Dimerization | Toluene, 80°C, 24 h | 60–75% |

Q. How is the structure and conformation of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C) and X-ray crystallography . Key NMR signals include bridgehead protons (δ ~2.78 ppm, d, J = 4.1 Hz) and aromatic protons (δ 7.60–8.15 ppm) . Computational studies (MM2, ab initio) suggest a near-planar conformation with minimal puckering energy (~1–2 kcal/mol), supported by coupling constants in NMR . For ambiguous stereoisomers (e.g., endo vs. exo), NOESY or DFT calculations are recommended .

Advanced Research Questions

Q. What strategies address contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Discrepancies arise from in vivo vs. in vitro models. For example, rat liver microsomes convert the monoepoxide to 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene , but this metabolite is absent in whole-animal studies . To resolve conflicts:

Use isotopic labeling (e.g., ¹⁴C) to track metabolite flux.

Compare microsomal activity across species (e.g., rat vs. human).

Employ LC-MS/MS with high-resolution mass accuracy to distinguish isobaric metabolites .

Q. How can oxidation reactions of this compound derivatives be optimized for dehydrogenation?

- Methodological Answer : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective for dehydrogenation under mild conditions (e.g., CH₂Cl₂, 0°C to RT). Monitor reaction completion via UV-Vis (loss of dihydronaphthalene absorbance at ~300 nm). For sterically hindered derivatives, consider catalytic hydrogenation with Pd/C or electrochemical oxidation .

Q. What advanced techniques enable continuous-flow synthesis of this compound derivatives?

- Methodological Answer : Process Analytical Technology (PAT) integrates online mass spectrometry (MS) for real-time monitoring of intermediates. Telescoped flow systems (e.g., combining epoxidation and ring-opening steps) reduce purification steps and improve scalability. Key parameters include residence time (5–10 min) and pressure stability (1–3 bar) .

Analytical & Safety Considerations

Q. Where can researchers access thermochemical data for this compound?

- Methodological Answer : The NIST Chemistry WebBook provides gas-phase thermochemistry (ΔHf°, entropy) and IR spectra. For phase-change data, cross-reference with experimental DSC (differential scanning calorimetry) to validate computational predictions .

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods for reactions; avoid inhalation (may cause respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 min and seek medical evaluation .

Data Contradiction Analysis

Q. Why does this compound not act as an intermediate in naphthalene metabolism?

- Methodological Answer : While naphthalene metabolism proceeds via 1,2-epoxide formation (mediated by cytochrome P450), this compound is metabolized independently to diepoxides. This discrepancy highlights the importance of stereoelectronic effects in enzymatic epoxidation. Validate using knockout CYP450 isoforms (e.g., CYP2F2) to isolate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.